molecular formula C6H8O6S B6208990 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid CAS No. 2703781-73-9

3-methanesulfonyl-5-oxooxolane-3-carboxylic acid

Cat. No.: B6208990
CAS No.: 2703781-73-9
M. Wt: 208.19 g/mol
InChI Key: XOEJDWCCIFVNCP-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-5-oxooxolane-3-carboxylic acid is a high-purity chemical compound with the molecular formula C 6 H 8 O 6 S . It features a unique molecular structure that combines an oxolane (tetrahydrofuran) ring system substituted with both a carboxylic acid (-COOH) and a strongly electron-withdrawing methanesulfonyl (mesyl, -SO 2 CH 3 ) group at the 3-position, along with a ketone at the 5-position . This combination of functional groups makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The carboxylic acid group allows for further derivatization into various esters and amides, while the methanesulfonyl group is an excellent leaving group that can facilitate nucleophilic substitution reactions . The structure is related to paraconic acid (5-oxooxolane-3-carboxylic acid), a known structural motif in a class of natural products . Furthermore, the 5-oxopyrrolidine-3-carboxylic acid core of similar compounds has been identified in scientific literature as a promising scaffold for the development of novel antimicrobial and anticancer agents, showing activity against Gram-positive pathogens and drug-resistant fungi . Researchers can explore this compound as a key intermediate for constructing more complex molecules for pharmaceutical and agrochemical discovery programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2703781-73-9

Molecular Formula

C6H8O6S

Molecular Weight

208.19 g/mol

IUPAC Name

3-methylsulfonyl-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C6H8O6S/c1-13(10,11)6(5(8)9)2-4(7)12-3-6/h2-3H2,1H3,(H,8,9)

InChI Key

XOEJDWCCIFVNCP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC(=O)OC1)C(=O)O

Purity

95

Origin of Product

United States

**synthetic Methodologies for 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid and Its Precursors**

Retrosynthetic Analysis and Key Disconnections for the 3-Methanesulfonyl-5-oxooxolane-3-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several key disconnections can be proposed.

The most apparent disconnections involve the functional groups at the C3 position. A Carbon-Sulfur (C-S) bond disconnection suggests a precursor such as an α-halo-γ-lactone, which could undergo nucleophilic substitution with a methanesulfinate (B1228633) salt. Alternatively, functional group interconversion (FGI) points to a precursor with a sulfide (B99878) group at C3, which could be oxidized to the target sulfone.

A Carbon-Carbon (C-C) disconnection at the C3-C4 bond is also feasible, potentially leading back to a Michael acceptor and a nucleophile containing the methanesulfonyl and carboxylate moieties. However, a more conventional approach involves disconnecting the lactone ring itself. Cleavage of the ester bond within the oxolane ring reveals a linear γ-hydroxy acid derivative. This precursor, a 4-hydroxy-2-methanesulfonylbutane-1,2-dicarboxylic acid derivative, could be cyclized under acidic conditions to form the target lactone. This strategy simplifies the problem to the stereoselective synthesis of a highly substituted, linear acyclic precursor.

Established Synthetic Routes and Strategies for Oxolane-3-Carboxylic Acid Derivatives

The synthesis of the oxolane (tetrahydrofuran) core is a well-established area of organic chemistry. nih.gov These strategies can be adapted to form the specific 5-oxooxolane (γ-butyrolactone) scaffold required for the target molecule.

Complex oxolane derivatives are often synthesized from chiral pool starting materials, such as carbohydrates. For instance, 2-deoxy-D-ribose can serve as a precursor for certain oxolane derivatives. nih.gov A typical sequence involves the reduction of the sugar to the corresponding alditol, followed by an acid-catalyzed dehydration and cyclization reaction to form the oxolane ring. nih.gov This approach provides excellent control over the stereochemistry of the resulting hydroxyl groups on the ring, which can then be further functionalized.

Another common strategy begins with derivatives of succinic acid or glutamic acid. For example, the diester of a 2-substituted succinic acid can be selectively reduced at one ester group to form a γ-hydroxy ester, which is the direct precursor to a γ-lactone. The substituent at the 2-position can be carried through the synthesis to become the substituent at the 3-position of the final lactone.

Chemo- and regioselectivity are critical when constructing substituted oxolane rings. Intramolecular Williamson ether synthesis, involving the cyclization of a halohydrin or a diol derivative, is a fundamental approach. The regioselectivity is controlled by the relative reactivity of the hydroxyl groups and the position of the leaving group, typically favoring the formation of five-membered rings according to Baldwin's rules.

Ring-opening of epoxides is another powerful method. A nucleophile can open an epoxide ring, and if the nucleophile contains a tethered hydroxyl group, a subsequent cyclization can yield a substituted oxolane. The regioselectivity of the initial epoxide opening can be controlled by the choice of catalyst (acidic or basic) and the nature of the nucleophile.

Table 1: Established Synthetic Strategies for Oxolane Derivatives

StrategyStarting Material(s)Key Transformation(s)Selectivity Control
Chiral Pool Synthesis 2-deoxy-D-riboseReduction, Dehydration-CyclizationInherent stereochemistry of the starting material
Succinic Acid Route Substituted Succinic Anhydride/EsterSelective reduction, LactonizationChemoselective reduction of one carbonyl group
Intramolecular Cyclization Alkenols, DienesHalocyclization, Oxymercuration-demercurationRegioselectivity based on Markovnikov/anti-Markovnikov addition
Epoxide Ring Opening Glycidol (B123203) derivativesNucleophilic opening, Intramolecular cyclizationRegioselectivity of epoxide opening (acid vs. base catalysis)

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers advanced techniques to overcome challenges in efficiency and stereocontrol.

Creating the quaternary stereocenter at the C3 position in an enantiopure fashion is a significant synthetic challenge. Since no direct synthesis has been reported, hypothetical strategies must be drawn from established methods for similar structures.

One approach would be an asymmetric Michael addition. A prochiral γ-butyrolactone derivative with an exocyclic double bond between C3 and its substituent could react with a nucleophile in the presence of a chiral catalyst to set the stereochemistry at C3.

Alternatively, a substrate-controlled approach could be employed. Starting with a chiral γ-hydroxy acid derived from a natural product like malic acid or tartaric acid, the stereochemistry at C4 is already defined. Subsequent manipulation of the functional groups at C2 and C3, followed by lactonization, could transfer this chirality to control the formation of the C3 center. Asymmetric alkylation of an enolate derived from a pre-existing chiral lactone, using an appropriate methanesulfonylating agent, could also be a viable route.

Metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxolanes. researchgate.net Gold-catalyzed cyclization of allenols or alkenols provides a mild and efficient route to substituted tetrahydrofurans. researchgate.net These reactions often proceed through a π-activation mechanism, where the gold catalyst activates the unsaturated bond towards nucleophilic attack by the tethered hydroxyl group.

Rhodium-catalyzed [3+2] cycloaddition reactions between carbonyl ylides (generated in situ from diazo compounds) and activated alkenes are a powerful method for constructing highly functionalized tetrahydrofuran (B95107) rings. nih.gov This approach allows for the rapid assembly of the core ring structure with multiple substituents. Ring-closing olefin metathesis, followed by hydrogenation, has also been demonstrated as an effective one-pot process for generating the oxolane scaffold from triene precursors. nih.gov

Table 2: Advanced Catalyst-Mediated Approaches for Oxolane Synthesis

Catalytic MethodCatalyst TypePrecursor(s)Key Advantage(s)
Alkene/Allene Hydroalkoxylation Gold (Au), Platinum (Pt)Alkenols, AllenolsHigh efficiency, Mild reaction conditions
[3+2] Cycloaddition Rhodium (Rh)Diazo compounds, Aldehydes/AlkenesRapid construction of complex, multi-substituted rings
Ring-Closing Metathesis (RCM) Ruthenium (Ru) (e.g., Grubbs' catalyst)DienesExcellent functional group tolerance, Access to diverse structures
Lewis Acid-Mediated Annulation Tin (Sn), Titanium (Ti)Diazoesters, Carbonyl compoundsStereoselective formation of polysubstituted oxolanes

Application of Green Chemistry Principles in the Synthesis of Related Compounds

The synthesis of complex molecules, including sulfonyl-substituted heterocyclic carboxylic acids, is increasingly guided by the principles of green chemistry to enhance sustainability, safety, and efficiency. While specific literature on the green synthesis of this compound is nascent, the application of these principles to the synthesis of related sulfones, sulfonamides, and carboxylic acids provides a framework for developing more environmentally benign routes. Key strategies include the use of safer solvents, alternative energy sources, and atom-economical reaction designs.

A primary focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. Water, for instance, has been successfully employed as a solvent for the synthesis of sulfonamides and sulfonylhydrazones, meeting the requirements for sustainable production. researchgate.netsci-hub.se The use of deep eutectic solvents (DESs) based on choline (B1196258) chloride has also been developed for synthesizing sulfonamides at ambient temperatures. researchgate.net For other transformations, acetonitrile (B52724) has been noted as a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609) in oxidative coupling reactions. scielo.br

Another green approach involves performing reactions under solvent-free or "neat" conditions, which eliminates solvent-related waste entirely. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., grinding) to induce reactions, represents a powerful solvent-free technique. This has been successfully applied to the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, using only a catalytic amount of an activator under water-assisted grinding conditions, highlighting advantages such as the absence of metal catalysts, oxidants, and solvents, along with operational simplicity. rsc.org

The development of novel catalytic systems and energy sources is also central to green synthetic strategies. Visible-light-induced photoredox catalysis, for example, enables the oxy-sulfonylation of terminal alkynes to form β-keto sulfones using commercially available and stable starting materials, avoiding the formation of side products. rsc.org Furthermore, ultrasound irradiation has been shown to promote clean transformations, resulting in high yields and significantly faster reaction times compared to conventional magnetic stirring, as demonstrated in the synthesis of isoxazole-sulfonates in water. researchgate.net These methods often lead to improved eco-friendliness and efficiency, as measured by green chemistry metrics. rsc.org

The following table summarizes key green chemistry principles and their documented applications in the synthesis of compounds structurally related to sulfones and carboxylic acids.

Green Chemistry PrincipleApplication in Synthesis of Related CompoundsKey AdvantagesSource(s)
Use of Greener Solvents Synthesis of sulfonamides and sulfonylhydrazones in water.Environmentally benign, reduces toxicity and waste. researchgate.netsci-hub.se
Solvent-Free Conditions Mechanochemical-assisted decarboxylative sulfonylation.Eliminates solvent waste, operational simplicity, short reaction times. rsc.org
Alternative Energy Sources Ultrasound irradiation for isoxazole-sulfonate synthesis; Visible-light photoredox catalysis for β-keto sulfones.Faster reactions, high yields, mild conditions, avoids side products. researchgate.netrsc.org
Sustainable Reagents Use of Oxone® as a powerful but greener oxidant.Readily available, effective under mild conditions. researchgate.netresearchgate.net

**chemical Reactivity and Transformations of 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid**

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a common approach. masterorganicchemistry.com However, given the potential for acid-catalyzed hydrolysis of the lactone ring, milder conditions are often preferred. libretexts.org Reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or acyl chloride formation followed by reaction with an alcohol, provide efficient routes to esters under neutral or basic conditions. researchgate.netnih.gov

Amidation: The formation of amides from the carboxylic acid is a fundamental transformation, often requiring the activation of the carboxyl group to facilitate nucleophilic attack by an amine. mdpi.com Direct thermal condensation with amines is possible but often requires high temperatures. sci-hub.se More commonly, coupling agents are employed. Boron-based reagents, for instance, have been shown to mediate direct amidation by activating the carboxylic acid. sci-hub.se Another effective method involves converting the carboxylic acid to a more reactive intermediate, which then readily reacts with a primary or secondary amine to yield the desired amide. sci-hub.sersc.org

Interactive Table: Representative Esterification and Amidation Reagents
TransformationReagent/CatalystConditionsExpected Product
EsterificationR'OH, H₂SO₄ (cat.)Reflux3-Methanesulfonyl-5-oxooxolane-3-carboxylate ester
EsterificationR'OH, DCC, DMAPRoom Temperature3-Methanesulfonyl-5-oxooxolane-3-carboxylate ester
AmidationR'R''NH, B(OCH₂CF₃)₃Mild HeatN,N-Disubstituted-3-methanesulfonyl-5-oxooxolane-3-carboxamide
Amidation1. SOCl₂ 2. R'R''NHStepwise, controlled temp.N,N-Disubstituted-3-methanesulfonyl-5-oxooxolane-3-carboxamide

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org It is important to note that such strong hydrides will also reduce the lactone carbonyl group, leading to a diol. libretexts.orgnih.gov Selective reduction of the carboxylic acid in the presence of the lactone is challenging and may require a protection-deprotection strategy or the use of specific catalytic systems, such as manganese-catalyzed hydrosilylation, which has shown efficacy in reducing carboxylic acids under milder conditions. nih.gov Other methods involve converting the acid to a thioester followed by reduction. nsf.gov

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation, though often requiring forcing conditions. The presence of the α-sulfonyl group can influence this reaction. Decarboxylative sulfonylation, a process where the carboxyl group is replaced by a sulfonyl group, has been achieved using photoredox catalysis, although this would alter the primary structure. organic-chemistry.orgresearchgate.netchemrxiv.org Thermal or microwave-assisted decarboxylation is another possibility, but the stability of the lactone ring under such conditions must be considered. The reaction's feasibility is highly dependent on the stability of the carbanion intermediate formed upon CO₂ loss.

Transformations Involving the Oxolane Ring System

The γ-butyrolactone ring is a stable five-membered ring, but its reactivity is enhanced by the carbonyl group and the substituents at the C3 position. britannica.com

Ring-Opening Reactions and Subsequent Cyclizations

The ester linkage within the lactone ring is susceptible to nucleophilic attack, leading to ring-opening.

Hydrolysis: Under basic conditions (saponification), the lactone can be hydrolyzed to form the corresponding γ-hydroxy carboxylate salt. libretexts.orgwikipedia.org Acidic hydrolysis establishes an equilibrium between the lactone and the open-chain γ-hydroxy acid. wikipedia.orgnih.gov The stability of the resulting hydroxy acid is crucial; in many cases, the open-chain form may spontaneously re-cyclize to the more stable five-membered lactone. nih.gov

Aminolysis: Reaction with amines can open the lactone ring to produce a γ-hydroxy amide. wikipedia.org This reaction competes with the amidation of the C3-carboxylic acid, and reaction conditions would need to be carefully controlled to favor one pathway over the other.

Reductive Opening: As mentioned, strong reducing agents like LiAlH₄ will open and reduce the lactone to afford a 1,4-diol derivative. wikipedia.org

Subsequent cyclizations of the ring-opened products can lead to new heterocyclic systems, depending on the reagents and functional groups introduced.

Stability and Isomerization Pathways of Oxolane Carboxylic Acids

γ-Butyrolactone is known to be a thermodynamically stable five-membered ring system, which makes its ring-opening polymerization difficult without specific catalysts or copolymerization with more strained monomers. icm.edu.pl The stability of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid is influenced by its substituents. The C3 carbon is a chiral center, and under basic conditions that favor enolate formation at the C4 position, epimerization could potentially occur, though deprotonation at the C3 position is unlikely due to the quaternary nature of the carbon. The free γ-hydroxycarboxylic acids obtained after ring-opening are often unstable and prone to immediate intramolecular condensation back to the lactone. nih.gov

Modifications of the Carbonyl Group at Position 5

The carbonyl group of the lactone is an electrophilic center, though generally less reactive than a ketone's carbonyl.

Reduction: As previously noted, the carbonyl can be reduced to a hydroxyl group using strong reducing agents like LiAlH₄, or to a methylene (B1212753) (CH₂) group under more forcing conditions (e.g., Wolff-Kishner or Clemmensen reduction), although the latter conditions are harsh and may degrade the molecule. researchgate.net Sodium borohydride (B1222165) is typically not reactive enough to reduce esters or lactones. libretexts.orgnsf.gov

Addition of Organometallics: Grignard reagents or organolithium compounds can attack the carbonyl carbon. This typically leads to a ring-opening reaction after the initial addition, ultimately forming a diol with the incorporation of two equivalents of the organometallic reagent.

Acetal Formation: Reaction with diols under acidic conditions can form the corresponding acetal, which also involves ring-opening of the lactone.

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is a potent electron-withdrawing group and possesses a sulfur atom in its highest oxidation state (+6). Its reactivity is characterized by its ability to act as an excellent leaving group in nucleophilic substitution reactions and its susceptibility to reductive cleavage.

The methanesulfonyl group is structurally analogous to a mesylate, which is the ester of methanesulfonic acid. Mesylates are renowned as excellent leaving groups in nucleophilic substitution reactions, a property attributed to the stability of the resulting methanesulfonate (B1217627) anion, which is the conjugate base of a strong acid. organic-chemistry.orgwikipedia.org This stability allows for the facile cleavage of the carbon-oxygen bond in alkyl mesylates.

However, in the case of this compound, the methanesulfonyl group is attached to the lactone ring via a carbon-sulfur bond, not a carbon-oxygen bond. Direct nucleophilic displacement of the entire methanesulfonyl group (acting as a 'mesyl' leaving group) at the C3 position presents significant mechanistic challenges.

Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) reaction requires the nucleophile to perform a backside attack on the electrophilic carbon. dalalinstitute.com The C3 carbon of the target molecule is a quaternary center, substituted with a carboxyl group, the lactone ring oxygen, the C2 methylene, and the sulfonyl group. This high degree of substitution creates substantial steric hindrance, effectively blocking any potential backside approach by a nucleophile. Therefore, an Sₙ2 displacement of the methanesulfonyl group is considered highly improbable.

Sₙ1 Pathway: A unimolecular (Sₙ1) pathway would necessitate the departure of the methanesulfonyl group to form a tertiary carbocation at the C3 position. However, this carbocation would be directly adjacent to the electron-withdrawing carbonyl group of the lactone and the sulfonyl group itself. These groups would severely destabilize the positive charge, making the formation of such a carbocation intermediate energetically unfavorable.

Given these mechanistic barriers, direct nucleophilic displacement of the methanesulfonyl group at the C3 position of the lactone ring is not a feasible transformation under standard conditions. Nucleophilic attack is far more likely to occur at the electrophilic carbonyl carbon of the lactone, leading to ring-opening. masterorganicchemistry.comlibretexts.org

The sulfur atom in the methanesulfonyl group of this compound is in the +6 oxidation state, its highest possible state. Consequently, it cannot be further oxidized. The chemistry of the sulfonyl group in this context is therefore dominated by reduction reactions.

Reductive desulfonylation is a common transformation for sulfones, wherein the carbon-sulfur bond is cleaved and replaced with a carbon-hydrogen bond. researchgate.net This process effectively removes the sulfonyl group from the molecule. A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the other functional groups present in the molecule. wikipedia.org For the target molecule, reductive desulfonylation would yield 5-oxooxolane-3-carboxylic acid.

Another significant reaction involving sulfones is the Julia-Kocienski olefination, a powerful method for forming alkenes. organic-chemistry.orgalfa-chemistry.comnih.gov This reaction involves the base-mediated reaction of a heteroaryl sulfone with a carbonyl compound, followed by a spontaneous elimination to yield an alkene. oregonstate.edu While not directly applicable to this compound in its current form, this reaction highlights a key reactivity pathway for sulfones that could be accessed after modification of the lactone ring.

The table below summarizes common reductive methods applicable to sulfonyl compounds.

Reducing AgentTypical SubstrateOutcomeReference
Aluminum Amalgam (Al/Hg)α-Sulfonylated carbonyls, β-hydroxy sulfonesReductive desulfonylation (C-SO₂R → C-H) wikipedia.org
Sodium Amalgam (Na/Hg)Alkyl sulfones, β-acyloxy sulfonesDesulfonylation or reductive elimination (Julia-Lythgoe) wikipedia.org
Samarium(II) Iodide (SmI₂)α-Keto sulfones, β-functionalized sulfonesReductive C-S bond cleavage or elimination wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)General sulfonesCan reduce sulfones to sulfides, but also reduces esters and carboxylic acids youtube.com
Magnesium in Methanol (B129727) (Mg/MeOH)Aromatic sulfonyl groups (e.g., tosylates)Reductive cleavage

Synthesis of Structural Analogs and Advanced Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound can be envisioned through several strategic approaches. These include modifications of the γ-butyrolactone core, derivatization of the carboxylic acid function, and alteration of the sulfonyl group. The development of synthetic routes to such analogs is crucial for exploring structure-activity relationships in medicinal chemistry and for creating novel building blocks in organic synthesis. nih.gov

Strategies for Analog Synthesis:

Modification of the Lactone Ring: Introducing substituents at other positions of the oxolane ring (C2 or C4) would generate a diverse set of analogs. For instance, α,β-disubstituted γ-butyrolactones are key motifs in many natural products and can be synthesized via various catalytic methods. nih.gov

Derivatization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can convert it into esters, amides, or other functional groups, allowing for the introduction of a wide range of substituents.

Variation of the Sulfonyl Group: The methyl group of the methanesulfonyl moiety can be replaced with other alkyl or aryl groups. This can be achieved by starting with different thiols or sulfinic acids during the synthesis of the core structure, leading to analogs with altered steric and electronic properties. For example, syntheses of various 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles demonstrate the feasibility of incorporating diverse sulfonyl groups into heterocyclic systems. nih.gov

The following table outlines potential synthetic strategies for preparing analogs and derivatives.

Analog TypeSynthetic StrategyKey Precursors/ReagentsReference
C4-Substituted AnalogsMichael addition to α,β-unsaturated lactones followed by introduction of sulfonyl and carboxyl groups.α-Angelica lactone, organocuprates nih.gov
Carboxylic Acid EstersFischer esterification of the parent acid.Parent acid, corresponding alcohol (e.g., ethanol, benzyl (B1604629) alcohol), acid catalyst.
Carboxylic Acid AmidesActivation of the carboxylic acid followed by reaction with an amine.Parent acid, coupling agents (e.g., DCC, EDC), primary or secondary amine.
Arylsulfonyl AnalogsSynthesis of the lactone core using an arylsulfonylacetic acid derivative.Aryl sulfonyl acetic acid, glycidol (B123203) or related epoxides. researchgate.net
Fused Heterocyclic DerivativesCyclocondensation reactions involving the carboxylic acid and another functional group.Parent acid, ortho-diamines, sodium hydride. growingscience.com

**conformational Analysis and Stereochemical Considerations of 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid**

Conformational Preferences of the Oxolane Ring

The central structural feature of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid is the oxolane (tetrahydrofuran) ring, which is part of a γ-butyrolactone system. Unlike planar aromatic rings, this five-membered saturated ring is puckered to minimize torsional and angle strain. The puckering leads to a continuous series of conformations, with two principal forms being the most energetically favorable: the envelope (E) and twist (T) conformations.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth is out of the plane, resembling an open envelope flap. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three. These conformations can interconvert through a low-energy process called pseudorotation. For γ-butyrolactone rings, the presence of the sp²-hybridized carbonyl carbon and the ring oxygen introduces some rigidity, influencing the puckering. The lowest energy conformations typically try to minimize the eclipsing interactions of the substituents on the ring carbons.

The specific atoms that are out of the plane define the particular conformer. For instance, in an envelope conformation, if the C4 atom is out of the plane defined by C2-C3-O1-C5, it is designated as an E₄ conformer. The relative energies of these conformers are generally small, allowing for a dynamic equilibrium in solution.

Conformation TypeDescriptionRelative Energy (Typical)
Envelope (E) Four ring atoms are coplanar; one is out of the plane.Low
Twist (T) Two adjacent ring atoms are displaced on opposite sides of the plane formed by the other three.Slightly higher than E
Planar All five ring atoms are in the same plane.High (Transition State)

Chirality and Stereoisomerism at C3 and other Chiral Centers

Chirality is a key stereochemical feature of this compound. The carbon atom at the C3 position is a stereocenter, as it is bonded to four different substituent groups:

A methanesulfonyl group (–SO₂CH₃)

A carboxylic acid group (–COOH)

The C2-carbonyl segment of the ring

The C4-methylene segment of the ring

Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methanesulfonyl-5-oxooxolane-3-carboxylic acid and (S)-3-methanesulfonyl-5-oxooxolane-3-carboxylic acid. These enantiomers possess identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light and other chiral molecules. The C4 atom is not a chiral center as it is bonded to two hydrogen atoms. Therefore, the molecule has only one stereocenter at C3, resulting in two possible stereoisomers.

The absolute configuration (R or S) at C3 is determined by the Cahn-Ingold-Prelog (CIP) priority rules. Assigning priorities to the substituents at C3 would establish the specific three-dimensional arrangement for each enantiomer.

Influence of Substituents on Molecular Conformation

The presence of two bulky and polar substituents at the C3 position—the methanesulfonyl and carboxylic acid groups—has a profound impact on the conformational equilibrium of the oxolane ring. These groups introduce significant steric and electronic effects that dictate the most stable puckered conformation.

Steric Hindrance : To minimize steric repulsion, the bulky methanesulfonyl and carboxylic acid groups will preferentially occupy positions that place them furthest from the other ring atoms. In the puckered ring, substituents can be oriented in pseudo-axial or pseudo-equatorial positions. Typically, bulky groups favor the less sterically hindered pseudo-equatorial orientation. The conformational balance of the ring will shift to favor the pucker that allows one or both of these large groups to adopt a pseudo-equatorial or quasi-equatorial position.

Electronic Effects : The methanesulfonyl group is strongly electron-withdrawing and can participate in dipole-dipole interactions. The carboxylic acid group is also polar and can act as a hydrogen bond donor and acceptor. These electronic factors, including potential intramolecular hydrogen bonding between the carboxylic acid proton and one of the sulfonyl oxygens, can influence the rotational position (rotamer) of the substituents and further stabilize specific ring conformations. The interplay of these forces determines the final, lowest-energy three-dimensional structure of the molecule.

Computational and Experimental Approaches to Conformational Analysis and Stereochemical Assignment

Determining the precise conformation and absolute stereochemistry of this compound requires a combination of computational modeling and experimental techniques.

Computational Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the conformational landscape of a molecule. These methods can be used to:

Calculate the geometries and relative energies of different possible conformers (e.g., various envelope and twist forms).

Predict spectroscopic parameters (like NMR chemical shifts and coupling constants) for each conformer.

Simulate vibrational spectra (e.g., VCD) and electronic circular dichroism (ECD) to help assign the absolute configuration of a specific enantiomer.

Experimental Approaches: Several spectroscopic and analytical methods are employed to validate computational predictions and determine the structure in the solid state or in solution.

TechniqueApplicationInformation Obtained
X-ray Crystallography Analysis of single crystals.Provides the precise three-dimensional structure in the solid state, including bond lengths, bond angles, and the absolute configuration if a suitable crystal is obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis in solution.Vicinal coupling constants (³J) between protons on the ring provide information about dihedral angles, which are related to the ring's pucker. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between atoms, helping to define the relative orientation of substituents.
Chiroptical Spectroscopy (ECD/VCD) Analysis of chiral molecules in solution.Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. Comparing experimental spectra with computationally predicted spectra is a reliable method for assigning the absolute configuration (R/S).

By integrating these computational and experimental methods, a comprehensive understanding of the complex stereochemical and conformational properties of this compound can be achieved.

**theoretical and Computational Studies on 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid**

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment.

MD simulations of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid would involve placing the molecule in a simulated solvent box (typically water) and calculating its trajectory over a period of nanoseconds or longer. This allows for the exploration of different possible conformations of the molecule and an assessment of their relative stabilities. The flexibility of the oxolane ring and the rotational freedom of the methanesulfonyl and carboxylic acid groups would be of particular interest.

If this compound were to be investigated as a potential ligand for a biological receptor, MD simulations would be a powerful tool. By docking the molecule into the active site of a protein and running an MD simulation, the stability of the binding pose and the key intermolecular interactions (such as hydrogen bonds, and electrostatic interactions) that maintain the complex can be identified. This provides a mechanistic understanding of the binding process at an atomic level.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively.

To conduct a QSAR or QSPR study involving this compound, a dataset of structurally related compounds with measured activities or properties would be required. A variety of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. Such a model could be used to estimate the activity of new, unsynthesized analogs of this compound. Without a relevant dataset, no specific QSAR/QSPR model can be presented.

Development of Predictive Models for Reactivity

Predictive models for the reactivity of this compound can be developed using a variety of computational techniques. These models are crucial for understanding its stability, potential degradation pathways, and interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) models represent a primary approach. criver.com By analyzing a dataset of related oxolane and lactone compounds with known reactivities, mathematical models can be built to correlate structural or physicochemical descriptors with chemical reactivity. nih.gov Descriptors for these models can be calculated from the molecule's structure and include electronic properties (e.g., partial charges, frontier molecular orbital energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Table 1: Key Molecular Descriptors for Reactivity Modeling

Descriptor ClassSpecific ExamplesRelevance to Reactivity
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentGoverns susceptibility to nucleophilic/electrophilic attack, polarity.
Steric Molecular volume, Surface area, OvalityInfluences accessibility of reactive sites to other molecules.
Topological Wiener index, Randić indexEncodes information about molecular branching and connectivity.
Thermodynamic Heat of formation, Gibbs free energyPredicts the spontaneity and energetic favorability of potential reactions.

This table outlines common descriptor classes used in QSAR studies to build models that predict the chemical reactivity of molecules like this compound.

Another powerful tool is Density Functional Theory (DFT), which can be employed to investigate the electronic structure and energetics of the molecule in detail. rsc.org DFT calculations can elucidate the molecule's reactivity by identifying the most likely sites for nucleophilic or electrophilic attack, determining bond dissociation energies, and mapping potential energy surfaces for various reaction pathways. This information is invaluable for predicting how the compound might behave in different chemical environments.

Structure-Biological Activity Relationship Studies (SAR, Mechanistic Focus)

Structure-Activity Relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological effects. For this compound, a mechanistic SAR study would focus on how modifications to its scaffold affect its interaction with a biological target.

A hypothetical SAR study would involve synthesizing and testing a series of analogues where specific parts of the molecule are systematically varied. Key modifications could include:

Alterations to the sulfonyl group: Replacing the methyl group with larger alkyl or aryl substituents to probe steric tolerance in a target's binding pocket.

Modification of the carboxylic acid: Esterification or conversion to an amide to assess the importance of the acidic proton and hydrogen bonding capabilities.

Changes to the oxolanone ring: Introducing substituents on the ring to explore additional binding interactions or to alter the ring's conformation.

Computational methods such as molecular docking can be used to simulate the binding of these analogues to a target protein, providing insights into the binding modes and energies. openmedicinalchemistryjournal.combiointerfaceresearch.com This can help rationalize the experimental SAR data and build a predictive pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. mdpi.comnih.gov

Table 2: Hypothetical SAR of this compound Analogues

R¹ (on Sulfonyl)R² (on Carboxyl)R³ (on Oxolane Ring)Predicted Change in ActivityMechanistic Rationale
Methyl (CH₃)HHBaselineParent compound.
Ethyl (C₂H₅)HHDecreasePotential steric clash in a tight binding pocket.
Methyl (CH₃)Methyl (CH₃)HSignificant DecreaseLoss of key hydrogen bond interaction from the carboxylic acid.
Methyl (CH₃)HHydroxyl (OH)IncreaseIntroduction of a new hydrogen bonding group.

This table presents a hypothetical SAR for the target compound, illustrating how specific structural modifications could influence biological activity based on common mechanistic principles in drug design.

In Silico Screening and Virtual Ligand Design Principles for Related Scaffolds

In silico screening and virtual ligand design are essential computational strategies for discovering new molecules based on a known scaffold, such as the oxolanone core of this compound. nih.govopenmedicinalchemistryjournal.com These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. criver.com

Virtual screening can be performed using two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the biological target is unknown but a set of active molecules is available. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com Techniques include 2D fingerprint similarity searching and 3D shape-based screening, where virtual compounds are compared to a known active template. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. mdpi.com This typically involves molecular docking, where large libraries of virtual compounds are computationally "docked" into the binding site of the target. biointerfaceresearch.comnih.gov The compounds are then ranked based on a scoring function that estimates their binding affinity. openmedicinalchemistryjournal.com

The design of new ligands based on the oxolanone scaffold would follow several key principles. De novo design algorithms, for example, can "grow" new molecules within the constraints of a target's binding site, suggesting novel structures that are predicted to bind with high affinity. openmedicinalchemistryjournal.com Another strategy is "scaffold hopping," where the core oxolanone structure is replaced with a different chemical moiety (a bioisostere) that maintains the key binding interactions but may offer improved properties like better synthetic accessibility or enhanced metabolic stability. africanjournalofbiomedicalresearch.com

Despite a comprehensive search for scientific literature, there is currently no publicly available information regarding the mechanistic investigations of biological interactions involving This compound or its derivatives.

Extensive searches for data on enzyme inhibition, receptor binding affinities, structure-activity relationships (SAR), and molecular recognition studies related to this specific compound did not yield any relevant research findings.

Therefore, this article cannot be generated as per the provided outline due to the absence of scientific data on the biological properties of this compound.

**mechanistic Investigations of Biological Interactions Involving 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid and Its Derivatives**

Mechanistic Insights into Molecular Recognition and Binding Events

Ligand-Protein Interaction Analysis (e.g., Docking Studies, Binding Thermodynamics)

Understanding the interaction between a small molecule, or ligand, and its protein target is fundamental to explaining its biological effect. Computational methods like molecular docking are frequently employed to predict the binding orientation and affinity of a ligand to a protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in the study of other heterocyclic compounds, docking analyses have successfully identified critical amino acid residues within a protein's active site that are essential for binding. This information is invaluable for understanding the compound's mechanism of action.

Beyond computational predictions, experimental techniques are used to measure the thermodynamics of binding. Isothermal titration calorimetry (ITC), for example, can directly measure the heat change upon binding, providing data on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters offer a complete picture of the binding process and the forces driving it.

Table 1: Representative Data from Ligand-Protein Interaction Studies (Note: This table is illustrative of the types of data generated in such studies, as specific data for 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid is not publicly available.)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesBinding Affinity (Kd)
Analog AKinase 1-9.5Lys72, Met105, Asp1841.2 µM
Analog BProtease 2-8.7Gly143, Cys145, His1633.5 µM
Analog CKinase 1-7.2Lys72, Leu13010.8 µM

Rational Design of Modified Analogs Based on Mechanistic Data

The insights gained from ligand-protein interaction studies form the basis for the rational design of new analogs with improved properties. By understanding which parts of the molecule are crucial for binding and which can be modified, chemists can systematically alter the structure to enhance potency, selectivity, or other pharmacokinetic properties. For example, if docking studies indicate that a specific functional group is not involved in binding, it can be replaced with other groups to explore potential new interactions or to improve properties like solubility.

This structure-based drug design approach is an iterative process. Newly designed analogs are synthesized and then subjected to the same binding and functional assays as the parent compound. The results of these assays provide feedback for the next round of design, leading to a gradual optimization of the molecule's properties. This strategy has been successfully applied to many classes of compounds to develop more effective therapeutic agents.

Table 2: Structure-Activity Relationship (SAR) Data for a Hypothetical Series of Analogs (Note: This table illustrates the principles of rational design, as specific data for this compound derivatives is not publicly available.)

CompoundModification from Parent StructureTarget Inhibition (IC50)Rationale for Modification
Parent-15 µMInitial lead compound
Analog 1Addition of a hydroxyl group5 µMTo form a new hydrogen bond observed in docking
Analog 2Replacement of methyl with ethyl25 µMTo probe the size of the hydrophobic pocket
Analog 3Cyclization of a side chain2 µMTo reduce conformational flexibility and improve entropy

Cellular Pathway Modulation Studies in vitro (Strictly Non-Clinical Context)

To understand the biological effects of this compound and its derivatives beyond simple protein binding, it is essential to study their impact on cellular pathways in a controlled laboratory setting. These in vitro studies, conducted on cultured cells, can reveal how a compound affects complex signaling networks and cellular processes.

Techniques such as Western blotting can be used to measure changes in the levels of specific proteins within a signaling pathway after treatment with the compound. For example, if a compound is designed to inhibit a particular kinase, a Western blot could show a decrease in the phosphorylation of that kinase's downstream targets. Reporter gene assays are another powerful tool, where cells are engineered to produce a measurable signal (like light) in response to the activation of a specific pathway. A change in this signal after treatment with the compound indicates modulation of that pathway. These studies are critical for confirming the compound's mechanism of action at a cellular level and for identifying potential off-target effects in a non-clinical context.

**advanced Analytical Methodologies for Characterization and Quantitation of 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid**

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid from impurities, starting materials, and potential enantiomers. The choice of technique depends on the specific analytical goal, such as purity determination or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. Given the compound's polarity, attributed to the carboxylic acid and sulfonyl groups, reversed-phase HPLC is the most suitable approach.

Detailed research findings indicate that a C18 stationary phase provides effective separation for polar analytes. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, often with a pH modifier like acetic acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.

Advanced detection methods enhance the selectivity and sensitivity of the analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used to assess peak purity by comparing UV-Vis spectra across the chromatographic peak. For more definitive identification and quantitation, coupling HPLC with a mass spectrometer (LC-MS) is employed. nih.gov Electrospray ionization (ESI) is a suitable interface for this polar, non-volatile compound. nih.gov High-resolution mass spectrometry (HRMS) combined with liquid chromatography provides highly sensitive and quantitative performance for metabolite measurement. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis
ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm)Provides retention and separation of the polar analyte from non-polar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)Gradient elution allows for separation of compounds with a range of polarities.
Gradient 5% B to 95% B over 15 minutesEnsures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale separations.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 5 µLStandard volume for analytical injections.
Detection DAD (210 nm) and/or ESI-MS (Negative Ion Mode)DAD for general quantitation; MS for mass confirmation and enhanced selectivity.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and thermal instability, primarily because of the polar carboxylic acid group. restek.comusherbrooke.ca Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. researchgate.net

The most common derivatization strategy for carboxylic acids is silylation. usherbrooke.ca This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. restek.comusherbrooke.ca This reaction significantly reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. researchgate.net

Once derivatized, the TMS-ester of this compound can be separated on a non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) and detected by mass spectrometry. plantarchives.org The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity. GC-MS is a highly sensitive technique used for identifying and quantifying volatile components in a sample. nih.gov

Table 2: Common Derivatization Agents for GC-MS Analysis of Carboxylic Acids
Reagent ClassExample ReagentTarget Functional Group(s)Resulting Derivative
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Carboxylic Acids, Alcohols, AminesTrimethylsilyl (TMS) Ester/Ether/Amine
Alkylation BF₃-MethanolCarboxylic AcidsFatty Acid Methyl Esters (FAMEs)
Alkylation PFBBr (Pentafluorobenzyl Bromide)Carboxylic Acids, PhenolsPentafluorobenzyl (PFB) Ester
Acylation MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Carboxylic Acids, Alcohols, AminesTrimethylsilyl (TMS) Ester/Ether/Amine

This compound possesses a stereocenter at the C3 position of the oxolane ring, meaning it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred technique for chiral separations, frequently offering faster and more efficient separations than HPLC. selvita.comchromatographyonline.comresearchgate.net

Chiral SFC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds. nih.govnih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide as the main component, which is non-toxic and non-flammable, mixed with a small amount of an organic modifier, such as methanol or isopropanol, to adjust solvent strength. researchgate.netnih.gov For highly polar or acidic compounds, additives like methanesulfonic acid (MSA) can be incorporated into the modifier to improve peak shape and resolution. researchgate.net A screening approach using multiple columns and modifiers is often employed to find the optimal separation conditions. nih.gov

Table 3: Example Screening Protocol for Chiral SFC Method Development
ParameterConditions
Columns (CSPs) 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) 3. Amylose tris(1-phenylethylcarbamate) 4. Cellulose tris(4-chloro-3-methylphenylcarbamate)
Mobile Phase Supercritical CO₂ with an organic modifier
Modifiers Screened 1. Methanol 2. Ethanol 3. Isopropanol
Additives Screened 1. No Additive 2. 0.1% Trifluoroacetic Acid (for acidic analytes) 3. 0.1% Diethylamine (for basic analytes)
Typical Gradient 5% to 40% modifier over 5-10 minutes
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Temperature 40 °C

Spectroscopic and Spectrometric Characterization for Research Purposes (Beyond Basic Identification)

For research applications, such as mechanistic studies or the definitive elucidation of complex structures, advanced spectroscopic and spectrometric methods are indispensable.

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), is a critical tool for in vitro mechanistic and metabolic studies of this compound. mdpi.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.com

In the context of metabolite profiling, the parent drug can be incubated with liver microsomes or other biological systems. mdpi.com The resulting mixture is then analyzed by LC-HRMS to detect and identify potential metabolites. pharmaron.com Common metabolic transformations like hydroxylation, demethylation, or conjugation can be identified by searching for the corresponding accurate mass shifts from the parent compound. The fragmentation patterns obtained from tandem MS (MS/MS) experiments further help to pinpoint the site of metabolic modification on the molecule. mdpi.com Untargeted metabolic profiling of sulfated metabolites is a growing area of study. nih.govfrontiersin.org

Table 4: Predicted Accurate Masses of Potential Ions and Metabolites
SpeciesChemical FormulaPredicted m/z [M-H]⁻Mass Difference (from Parent)Potential Transformation
Parent Compound C₆H₈O₆S207.0023--
Hydroxylated Metabolite C₆H₈O₇S223.0016+15.9993Oxidation
Decarboxylated Metabolite C₅H₈O₄S164.0149-42.9874Decarboxylation
Glucuronide Conjugate C₁₂H₁₆O₁₂S383.0344+176.0321Glucuronidation

Note: m/z values are for the deprotonated molecule [M-H]⁻ in negative ion mode, a common mode for carboxylic acids. Predicted values are based on monoisotopic masses.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic identification, advanced two-dimensional (2D) NMR techniques are essential for the unambiguous structural confirmation of this compound and any related novel compounds or metabolites. ipb.pt These experiments reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular architecture.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton networks within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive assignment of ¹³C signals based on known ¹H assignments. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is arguably the most powerful technique for piecing together the molecular skeleton. For this specific compound, HMBC would be crucial to confirm the connectivity between the methyl protons of the sulfonyl group and the quaternary C3, and between the methylene (B1212753) protons (H2 and H4) and the surrounding quaternary carbons (C3 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is useful for determining stereochemistry and conformational preferences.

Table 5: Application of 2D NMR for Structural Confirmation
NMR ExperimentInformation GainedSpecific Application for this compound
COSY ¹H-¹H correlations (through 2-3 bonds)Confirms the -CH₂-CH₂- spin system within the oxolane ring (H2 to H3, if present, or H4 to H3, if present). Establishes connectivity of methylene protons at C2 and C4.
HSQC ¹H-¹³C correlations (through 1 bond)Assigns the carbon signals for the methyl group (CH₃), and the two methylene groups (CH₂) in the ring.
HMBC ¹H-¹³C correlations (through 2-3 bonds)Confirms the overall carbon skeleton by showing correlations from the methyl protons to the quaternary C3 and the sulfonyl sulfur. Shows correlations from methylene protons (H2, H4) to the carbonyl carbon (C5), the quaternary carbon (C3), and the carboxylic carbon.
NOESY ¹H-¹H correlations (through space)Can help determine the relative stereochemistry and preferred conformation of the oxolane ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is a powerful and definitive analytical technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline compound. creative-biostructure.comcarleton.edu It provides detailed information about unit cell dimensions, bond lengths, and bond angles. carleton.edu For chiral molecules like this compound, which possesses a stereocenter at the C3 position of the oxolane ring, X-ray crystallography is the most reliable method for determining the absolute configuration (the specific R or S arrangement of substituents at the chiral center). nih.govnih.gov

The process involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is captured by a detector. pulstec.net The geometric arrangement of these spots reveals the crystal's unit cell parameters and symmetry, while their intensities are used to calculate an electron density map, from which the atomic positions can be determined. fiveable.me

For absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. researchgate.net By carefully analyzing the intensity differences between specific pairs of reflections (known as Bijvoet pairs), the true handedness of the molecule can be established, and a Flack parameter can be calculated to confirm the correctness of the assigned stereochemistry. ed.ac.uk The resulting structural data provides unambiguous proof of the molecule's conformation in the solid state.

Although specific crystallographic data for this compound is not publicly available, the following table illustrates typical parameters that would be obtained from such an analysis for a small organic molecule.

ParameterIllustrative Value
Chemical FormulaC6H8O6S
Formula Weight208.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume845 ų
Z (Molecules per unit cell)4
Calculated Density1.635 g/cm³
Flack Parameter0.02(5)

Note: The data presented in this table is hypothetical and serves as an example of typical results from an X-ray crystallography experiment for a small organic molecule.

Quantitative Analytical Methods for Research Applications

For the quantification of this compound in research settings, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. ijpsr.comchromatographyonline.com An HPLC method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Developing a quantitative HPLC method requires careful selection of the column, mobile phase, and detector. Given the polar nature of the target molecule, due to its carboxylic acid and sulfonyl groups, a reversed-phase column (e.g., C18) with an aqueous-organic mobile phase, often containing an acid modifier to control the ionization of the carboxylic acid, would be a suitable starting point.

A significant challenge in the analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which would result in poor sensitivity with a standard UV detector. nih.govveeprho.com To overcome this, several detection strategies can be employed:

Low Wavelength UV Detection: Carboxylic acids exhibit some absorbance at low UV wavelengths (around 200-210 nm), which can be utilized for detection, although this may suffer from interference from other components. sielc.com

Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is suitable for non-chromophoric compounds but is generally less sensitive than UV detection and is not compatible with gradient elution. biotechfluidics.comamericanlaboratory.com

Pre- or Post-Column Derivatization: The carboxylic acid functional group can be reacted with a derivatizing agent that attaches a UV-active or fluorescent tag to the molecule. nih.govthermofisher.comnih.gov This significantly enhances detection sensitivity and selectivity.

Once developed, the method must be validated according to ICH guidelines to ensure its reliability. Validation demonstrates that the method is accurate, precise, specific, linear, and robust for its intended purpose.

The table below outlines typical validation parameters for a hypothetical HPLC method for this compound.

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%100.5%
Precision (% RSD)≤ 2.0%0.8%
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 101.0 µg/mL
SpecificityAnalyte peak is resolved from all impuritiesPeak purity index > 0.999

Note: The data presented in this table is for illustrative purposes and represents typical outcomes for a validated HPLC method.

Impurity Profiling and Chemical Stability Studies under Controlled Conditions

Impurity profiling and stability studies are critical for understanding the degradation pathways and intrinsic stability of a drug substance. scispace.com These studies are performed under controlled, stressed conditions as outlined by the International Council for Harmonisation (ICH) guidelines Q1A(R2). ijcrt.org The goal is to generate potential degradation products and develop a stability-indicating analytical method (SIAM), typically an HPLC method, that can separate and quantify the parent compound from all its impurities and degradants. japsonline.com

For this compound, forced degradation studies would expose the compound to various stress conditions:

Acidic and Basic Hydrolysis: The lactone ester bond is susceptible to hydrolysis, which would open the ring to form the corresponding hydroxy diacid. The rate of this degradation is highly dependent on pH. ijcrt.org

Oxidation: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidative degradation.

Thermal Stress: The solid compound and its solution are exposed to high temperatures to evaluate thermal stability.

Photostability: The compound is exposed to light of specified wavelengths to determine its sensitivity to photodegradation. nih.gov

The samples from these stress studies are then analyzed by the developed SIAM. The ability of the method to resolve the parent peak from all degradation product peaks demonstrates its specificity.

The following table summarizes a typical forced degradation study design.

Stress ConditionTypical Reagent/ConditionPotential Degradation PathwayIllustrative % Degradation
Acid Hydrolysis0.1 M HCl, 60°C, 24hLactone ring opening15%
Base Hydrolysis0.1 M NaOH, RT, 4hLactone ring opening>90%
Oxidation3% H₂O₂, RT, 24hOxidation of sulfur moiety8%
Thermal80°C, 48h (solid)Decarboxylation, ring rearrangement5%
PhotolyticICH Q1B conditions (1.2 million lux hours)Radical-based degradation<2%

Note: The percentage degradation values are illustrative and represent hypothetical outcomes of a forced degradation study.

**emerging Applications and Interdisciplinary Research Pertaining to 3 Methanesulfonyl 5 Oxooxolane 3 Carboxylic Acid**

Role in Chemical Probe Development and Lead-Oriented Synthesis

The γ-butyrolactone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products. nih.gov This framework provides a conformationally constrained three-dimensional architecture that is advantageous for designing molecules that can interact with specific biological targets.

Lead-oriented synthesis focuses on creating novel, three-dimensional molecular scaffolds that can serve as starting points for drug discovery programs. nih.govresearchgate.net The rigid structure of 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid, decorated with multiple functional groups (a ketone, a sulfone, and a carboxylic acid), makes it an intriguing candidate for such libraries. These functional groups offer multiple points for chemical modification, allowing for the systematic exploration of chemical space to identify lead compounds.

Furthermore, the inclusion of a sulfonyl group can be particularly beneficial in drug design. This group is known to form hydrogen bonding interactions with biological targets, modulate the solubility and acidity of a molecule, and increase metabolic stability. nih.govresearchgate.netresearchgate.net Compounds containing sulfonyl groups are integral to a wide range of therapeutics. nih.gov The combination of the lactone scaffold with the sulfonyl and carboxylic acid moieties could yield chemical probes with unique physicochemical properties for investigating biological pathways.

Table 1: Potential Contributions of Structural Features to Chemical Probe and Lead-Oriented Synthesis

Structural Feature Potential Role in Drug Discovery Rationale
γ-Butyrolactone Core Provides a rigid 3D scaffold for library synthesis. nih.gov The constrained ring system allows for precise spatial orientation of substituents, enhancing interaction with target binding sites.
Methanesulfonyl Group Enhances binding affinity and metabolic stability. researchgate.netresearchgate.net Acts as a hydrogen bond acceptor and can block sites of metabolic degradation. researchgate.net
Carboxylic Acid Group Serves as a versatile chemical handle for modification. princeton.edu Enables the formation of amides, esters, and other derivatives to create diverse compound libraries.

Applications in Material Science Research

In material science, both lactones and carboxylic acids are valuable building blocks for creating functional polymers and scaffolds. The core structure of this compound suggests potential utility in this field.

Lactones, including γ-butyrolactone (GBL), are key monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). rsc.orgpharmaexcipients.com These polyesters are of high interest as sustainable alternatives to conventional plastics. rsc.org The presence of the sulfonyl and carboxylic acid groups on the lactone ring of the target compound could be leveraged to produce functional polyesters with tailored properties, such as altered thermal stability, hydrophilicity, or degradation rates. researchgate.net For instance, the carboxylic acid side-groups can provide pH-responsive properties to polymers. nih.gov

Research has demonstrated the synthesis of functional polymers from renewable lactones, where pendant groups on the polymer backbone allow for post-synthesis modification. pharmaexcipients.comrsc.org By analogy, polymers derived from this compound could be functionalized further, opening avenues for creating advanced materials for tissue engineering, drug delivery systems, or specialized coatings. pharmaexcipients.comnih.gov

Contribution to Green Chemistry Methodologies

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. Research into the synthesis of γ-butyrolactones has increasingly focused on efficiency and sustainability. nih.gov Recent advancements include the use of renewable feedstocks, such as biomass-derived 2-furanone, to produce GBL through catalytic hydrogenation. rsc.orgnih.gov

Methodologies that align with green chemistry principles for γ-butyrolactone synthesis include:

Catalytic Routes: Utilizing efficient and recyclable catalysts, such as palladium supported on humin-derived activated carbon, to reduce waste and energy consumption. rsc.orgnih.gov

Use of Greener Solvents: Employing environmentally friendly solvents like water or THF, which has shown to improve reaction yields in certain hydrogenation processes. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Photoredox-mediated synthesis of γ-butyrolactones from allylic alcohols and CO2 is one such approach that demonstrates high atom economy. acs.org

The synthesis of a complex molecule like this compound could benefit from these green methodologies, potentially involving eco-friendly catalytic procedures and solvent-free conditions to improve its environmental footprint. researchgate.net

Interdisciplinary Collaborations and Future Research Avenues for Oxolane Carboxylic Acids

The diverse potential of oxolane carboxylic acids necessitates a multidisciplinary approach to unlock their full capabilities. The oxolane (or tetrahydrofuran) ring is a fundamental structure in many natural and synthetic compounds with a wide spectrum of biological activities. nih.govnih.gov

Future research avenues would benefit from collaborations between different scientific fields:

Synthetic Chemistry & Medicinal Chemistry: The development of novel, efficient synthetic routes to a wider variety of substituted oxolane carboxylic acids is crucial. nih.gov This would provide medicinal chemists with a larger library of compounds to screen for biological activity against various diseases, from infections to cancer. nih.govmdpi.com

Material Science & Polymer Chemistry: Polymer chemists could explore the ring-opening polymerization of novel oxolane carboxylic acids to create new biodegradable and functional polyesters. mdpi.com Collaboration with material scientists would then be essential to characterize these new materials and identify applications, for example, in biomedical devices or smart packaging.

Chemical Biology & Pharmacology: Interdisciplinary teams could use these molecules as chemical probes to study complex biological systems. The unique scaffolds could help in identifying new drug targets and understanding disease mechanisms.

The instability of some related heterocyclic carboxylic acids, such as certain oxetane-carboxylic acids which can isomerize into lactones, highlights the need for careful physicochemical characterization in these interdisciplinary efforts. acs.org

Table 2: Potential Interdisciplinary Research Directions for Oxolane Carboxylic Acids

Research Direction Collaborating Disciplines Potential Outcome
Bioactive Scaffold Development Organic Chemistry, Medicinal Chemistry, Pharmacology Identification of new lead compounds for drug development with novel mechanisms of action. mdpi.com
Creation of Functional Biopolymers Polymer Chemistry, Material Science, Biomedical Engineering Development of advanced biodegradable materials for applications like pH-responsive drug delivery or tissue scaffolds. nih.gov
Sustainable Synthesis & Catalysis Green Chemistry, Chemical Engineering, Catalysis Research Design of environmentally friendly and scalable production methods for valuable oxolane-based chemical building blocks. rsc.orgnih.gov

**conclusion and Future Research Directions**

Summary of Key Academic Findings and Contributions

There are currently no published academic findings or documented scientific contributions related to 3-methanesulfonyl-5-oxooxolane-3-carboxylic acid. Searches of prominent scientific databases and literature archives yield no experimental studies, theoretical analyses, or patent applications specifically investigating this compound. Its chemical properties, potential synthesis routes, and biological effects have not been reported in peer-reviewed literature.

Identification of Remaining Research Gaps and Challenges

The primary and all-encompassing research gap is the complete lack of any scientific investigation into this compound. The fundamental challenges include:

Synthesis: The first major hurdle is the development and optimization of a reliable synthetic pathway to produce the compound in sufficient purity and yield for study.

Characterization: Once synthesized, a full spectroscopic and physicochemical characterization is necessary to confirm its structure and understand its basic properties (e.g., melting point, solubility, stability).

Reactivity and Properties: There is no information on the chemical reactivity of the compound, its stability under various conditions, or its physical properties.

Biological Activity: The core challenge is the complete absence of any screening or testing for biological or pharmacological activity. It is unknown if this molecule possesses any therapeutic potential or, conversely, any toxicity.

Prospective Research Directions for this compound and its Analogs

Given the absence of foundational data, any proposed research directions are inherently speculative but would logically follow a standard progression for a novel chemical entity.

Development of Synthetic Methodologies: The immediate and most critical research direction is the establishment of a viable synthetic route. This would likely involve multi-step organic synthesis, potentially starting from commercially available lactones, amino acids, or sulfonyl-containing precursors.

Computational and In Silico Screening: In parallel with synthetic efforts, computational modeling could predict the compound's three-dimensional structure, electronic properties, and potential for interacting with biological targets. Such studies could offer a rationale for prioritizing specific biological assays.

Broad-Spectrum Biological Screening: Once the compound is synthesized, it should be subjected to a wide range of biological screens to identify any potential activity. This could include assays for antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects. The presence of the sulfonyl, lactone, and carboxylic acid moieties suggests that screening against targets where these functional groups are known to be active could be a starting point.

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Should any "hit" be identified in biological screening, a prospective research direction would be the synthesis of a library of analogs. By systematically modifying the core structure, researchers could establish a structure-activity relationship, aiming to improve potency and selectivity while reducing potential toxicity.

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., sulfonyl sulfur). Molecular dynamics simulations in explicit solvent (water/DMSO) can model solvation effects on reactivity. Validate predictions with experimental kinetic studies using nucleophiles (e.g., thiols) .

Q. What strategies stabilize this compound against hydrolytic degradation during long-term storage?

  • Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon). For solutions, use anhydrous DMSO with molecular sieves (3Å). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify decomposition products using LC-MS .

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

  • Methodological Answer : Employ orthogonal analytical methods:
  • HPLC-DAD : Quantify major impurities (>0.1%).
  • LC-HRMS : Identify structural analogs (e.g., des-methyl or over-sulfonated byproducts).
  • NMR (¹H-¹³C HSQC) : Detect stereochemical impurities in the oxolane ring .

Q. What role does stereochemistry play in the compound’s interactions with biological targets?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate binding affinities using SPR or ITC. For example, (2S,3R)-configured analogs may exhibit enhanced selectivity for carboxylase enzymes compared to (2R,3S) isomers .

Q. How can continuous flow chemistry improve yield in large-scale synthesis?

  • Methodological Answer : Design a flow reactor with immobilized catalysts (e.g., sulfonic acid resins) for sequential sulfonation and cyclization. Optimize residence time (5–10 min) and temperature (50–60°C) to maximize conversion (>90%) while minimizing byproducts .

Q. What environmental impact assessments are needed for lab-scale disposal of this compound?

  • Methodological Answer : Conduct ecotoxicity testing (e.g., Daphnia magna acute toxicity) and analyze biodegradability via OECD 301F. Neutralize acidic waste with CaCO₃ before disposal. Document protocols in compliance with REACH guidelines .

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